molecular formula C15H12N4O2S B15015006 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B15015006
M. Wt: 312.3 g/mol
InChI Key: ZGYIVUXGPBUCOW-RQZCQDPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple stepsThe final step involves the condensation of the acetohydrazide with the pyridine aldehyde under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H12N4O2S/c20-14(19-17-9-11-5-7-16-8-6-11)10-22-15-18-12-3-1-2-4-13(12)21-15/h1-9H,10H2,(H,19,20)/b17-9+

InChI Key

ZGYIVUXGPBUCOW-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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